5-Fluoroquinolin-4-amine
Overview
Description
5-Fluoroquinolin-4-amine is a chemical compound with the molecular formula C9H7FN2 and a molecular weight of 162.16 . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of fluoroquinolines, including 5-Fluoroquinolin-4-amine, often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . A specific method for the synthesis of 5-Fluoroquinolin-4-amine is not mentioned in the available literature.Molecular Structure Analysis
The molecular structure of 5-Fluoroquinolin-4-amine consists of a quinoline core, which is a bicyclic compound with one benzene ring fused to a pyridine ring. In 5-Fluoroquinolin-4-amine, a fluorine atom is attached at the 5-position and an amine group (-NH2) is attached at the 4-position .Scientific Research Applications
- Fluoroquinolines, including 5-fluoroquinolin-4-amine, exhibit a broad spectrum of antibacterial activity. These compounds interfere with bacterial DNA replication by targeting DNA gyrase and topoisomerase IV enzymes. Researchers have investigated their effectiveness against various bacterial strains, making them valuable candidates for drug development .
- Some synthetic quinolines, including fluorinated derivatives, act as enzyme inhibitors. By disrupting specific enzymatic processes, they can potentially be used in treating diseases. Further studies are needed to explore the specific enzymes targeted by 5-fluoroquinolin-4-amine and its analogs .
- Quinoline-based compounds have been explored for their antineoplastic (anticancer) effects. The incorporation of fluorine atoms into quinolines enhances their biological activity. Researchers have investigated the potential of fluorinated quinolines, including 5-fluoroquinolin-4-amine, as novel antineoplastic agents .
- Fluorinated quinolines find applications beyond medicine. They have been used as components in liquid crystals, which are essential for display technologies (e.g., LCD screens). Their unique properties contribute to the performance of these materials .
- Quinoline-based compounds play a significant role in the production of cyanine dyes. These dyes are used in various applications, including imaging and staining techniques. The quinoline scaffold, including fluorinated variants, contributes to the color and properties of these dyes .
- Some fluorinated quinolines have found application in agriculture. Their specific roles may include pest control, plant protection, or soil enhancement. Further research is needed to explore their efficacy in this field .
- While not extensively studied, 5-fluoroquinolin-4-amine may have other applications. Researchers continue to investigate its properties, reactivity, and potential practical uses .
Antibacterial Activity
Enzyme Inhibition
Antineoplastic Properties
Liquid Crystals and Materials Science
Cyanine Dyes and Commercial Production
Agriculture
Other Potential Applications
Mechanism of Action
Target of Action
The primary targets of 5-Fluoroquinolin-4-amine, a member of the fluoroquinolones family, are bacterial DNA-gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By targeting these enzymes, fluoroquinolones can inhibit bacterial growth and proliferation .
Mode of Action
5-Fluoroquinolin-4-amine interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of drug, enzyme, and DNA that blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
The biochemical pathways affected by 5-Fluoroquinolin-4-amine involve a series of successive phosphorylation reactions leading to the formation of active forms of the drug . These active forms include 5-fluorodeoxyuridylate (5-FdUMP), 5-fluorodeoxyuridine triphosphate (5-FdUTP), or fluorouridine triphosphate (5-FUTP) . These compounds inhibit DNA synthesis and induce programmed cell death .
Pharmacokinetics
The pharmacokinetics of 5-Fluoroquinolin-4-amine, like other fluoroquinolones, is characterized by its ability to achieve high concentrations in cells . The fluoroquinolones are known for their favorable pharmacokinetic profiles, resulting in higher serum concentrations and lower minimum inhibitory concentrations .
Result of Action
The result of the action of 5-Fluoroquinolin-4-amine is the inhibition of bacterial growth and proliferation . By inhibiting bacterial DNA-gyrase and topoisomerase IV, the drug prevents bacterial DNA replication, leading to cell death . This makes fluoroquinolones effective against a wide spectrum of bacteria, surpassing many antibiotics .
Action Environment
The action of 5-Fluoroquinolin-4-amine, like other fluoroquinolones, is influenced by environmental factors. The broad application of fluoroquinolones arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-fluoroquinolin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAQHDGTMCMGGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312758 | |
Record name | 5-Fluoro-4-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901312758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroquinolin-4-amine | |
CAS RN |
1416440-08-8 | |
Record name | 5-Fluoro-4-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416440-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-4-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901312758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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